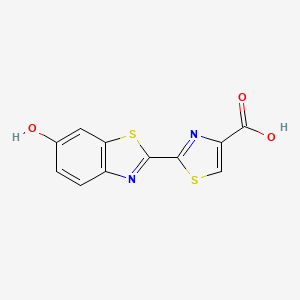
Dehydroluciferin
描述
Dehydroluciferin is a member of the class of 1,3-thiazolemonocarboxylic acids that is 1,3-thiazole-4-carboxylic acid in which the hydrogen at position 2 has been replaced by a 6-hydroxy-1,3-benzothiazol-2-yl group. It has a role as a luciferin and an animal metabolite. It is a 1,3-thiazolemonocarboxylic acid, a member of benzothiazoles, a member of phenols and a biaryl.
作用机制
Target of Action
Dehydroluciferin primarily targets the enzyme known as firefly luciferase . This enzyme is a member of the acyl-adenylate/thioester-forming superfamily of enzymes and plays a crucial role in the bioluminescence mechanism of fireflies .
Mode of Action
this compound interacts with firefly luciferase by acting as a potent inhibitor of the luminescence reaction . It is an oxidative breakdown product of luciferin, and its formation in the detection reagent is responsible for the decreased ability to detect ATP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the luminescence mechanism catalyzed by firefly luciferase . This mechanism involves the oxidation of firefly luciferin with molecular oxygen to emit light . This compound, being a potent inhibitor, disrupts this process, thereby affecting the luminescence .
Pharmacokinetics
It is known that this compound is an oxidative breakdown product of luciferin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of the luminescence reaction catalyzed by firefly luciferase . This results in a decreased ability to detect ATP, which is a crucial aspect of many biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP and the enzyme firefly luciferase is necessary for the luminescence reaction to occur . Additionally, the stability of this compound can be affected by factors such as temperature and pH . .
生化分析
Biochemical Properties
Dehydroluciferin is known to interact with various enzymes and proteins, particularly luciferase. It acts as a potent inhibitor of luciferase, thereby affecting the bioluminescence reaction. The interaction between this compound and luciferase involves the binding of this compound to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission . Additionally, this compound can be formed through the chemical oxidation of luciferin by agents such as ferricyanide .
Cellular Effects
This compound influences cellular processes by inhibiting the bioluminescence reaction in cells expressing luciferase. This inhibition can affect cell signaling pathways that rely on bioluminescent markers for monitoring gene expression and cellular metabolism. By preventing the oxidation of luciferin, this compound reduces the production of light, which is often used as a readout in various biochemical assays . This inhibition can be utilized to study the regulation of gene expression and the impact of bioluminescence on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of luciferase, where it acts as a competitive inhibitor. This binding prevents the enzyme from catalyzing the oxidation of luciferin, thereby inhibiting the production of light. This compound also interacts with other biomolecules, such as coenzyme A, in the presence of ATP and magnesium ions, forming a complex that further inhibits luciferase activity . This inhibition can lead to changes in gene expression and cellular metabolism by affecting the bioluminescence-based signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but its inhibitory effects on luciferase can decrease over time as the compound degrades . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro assays where bioluminescence is used as a readout. The stability of this compound is crucial for its effectiveness as an inhibitor in these assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit luciferase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective inhibition of luciferase. These dosage-dependent effects are important for determining the appropriate use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the bioluminescence reaction. It is formed as a product of the oxidation of luciferin and can be further metabolized by enzymes such as luciferase The interaction of this compound with these enzymes affects the overall metabolic flux and levels of metabolites involved in the bioluminescence process
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its inhibitory effects on luciferase . The transport and distribution of this compound are critical for its function as an inhibitor and its potential use in bioluminescence-based assays.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often localized in cellular compartments where luciferase is present, such as the cytoplasm and mitochondria . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can effectively inhibit luciferase activity. Understanding the subcellular localization of this compound is important for optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGRDQQIOGCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347299 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20115-09-7 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


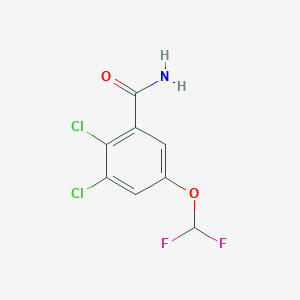
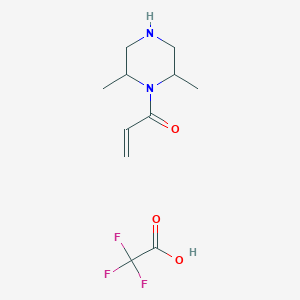
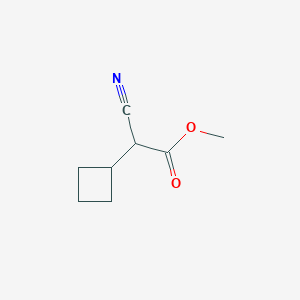
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
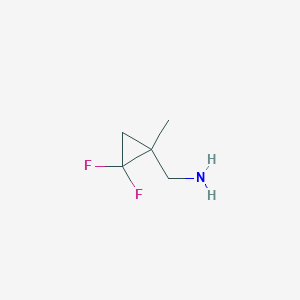
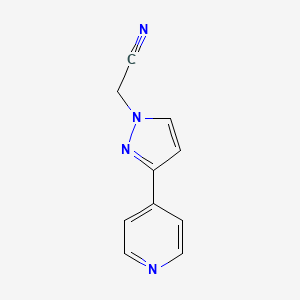
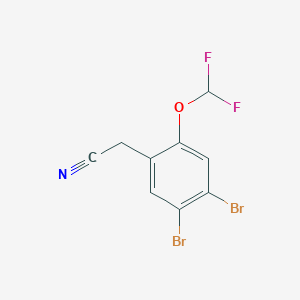
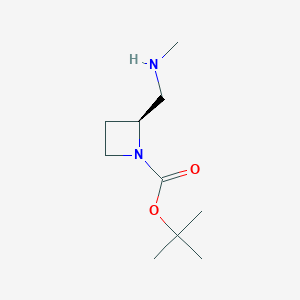
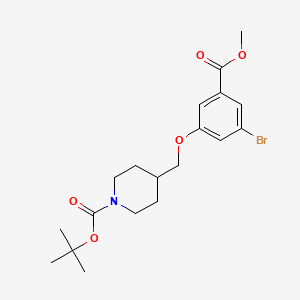
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
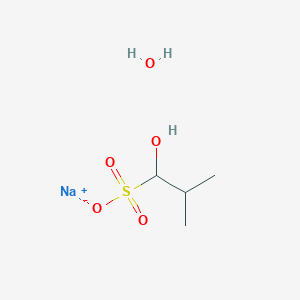
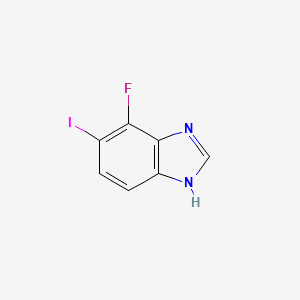
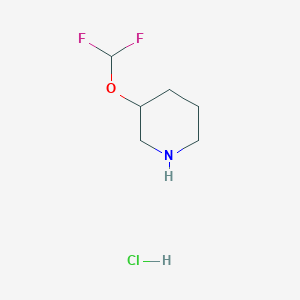
![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
